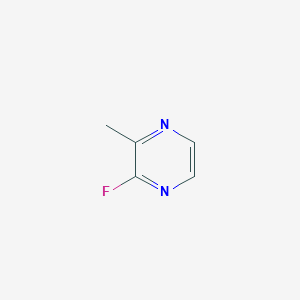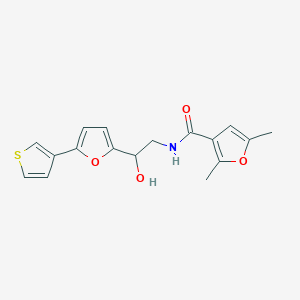
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets. For instance, they have been reported to inhibit lethal H5N1 influenza A viruses effectively . These compounds are characterized by a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms, linked to a carboxamide group. The presence of additional substituents, such as thiophene and dimethyl groups, can significantly influence their biological activity.
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-carbonyl chloride with an amine in the presence of a base, such as triethylamine (Et3N), to yield high product yields . Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl groups .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. Systematic structure-activity relationship (SAR) studies have shown that the substitution pattern on the furan ring, particularly at the 2,5-positions, plays a significant role in determining the potency of these compounds against targets like the H5N1 virus . The presence of a thiophene moiety, as seen in the compound of interest, is likely to contribute to its binding affinity and specificity towards biological targets.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents, which can alter their biological activity . The specific chemical reactions that this compound can participate in are not described in the provided papers, but it can be inferred that similar reactions to those used in the synthesis of related compounds could be applicable.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the thiophene and dimethyl groups can affect these properties and, consequently, the compound's pharmacokinetic profile. However, specific data on the physical and chemical properties of this compound are not provided in the papers .
Applications De Recherche Scientifique
Influenza A Virus Inhibition A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. It was found that the 2,5-dimethyl-substituted heterocyclic moiety had significant influence on anti-influenza activity, demonstrating the potential of such compounds in antiviral research (Yu Yongshi et al., 2017).
COX Inhibition and Analgesic Effects Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX inhibition, analgesic, and anti-inflammatory activities. This suggests a potential for these compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Catalytic Conversion for Biomass-Derived Products The catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), has been studied for its potential in biorefinery, showing the versatility of furanic compounds in producing valuable chemicals and fuels (Y. Nakagawa et al., 2013).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-10-7-13(11(2)21-10)17(20)18-8-14(19)16-4-3-15(22-16)12-5-6-23-9-12/h3-7,9,14,19H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRUWUGPRAVYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

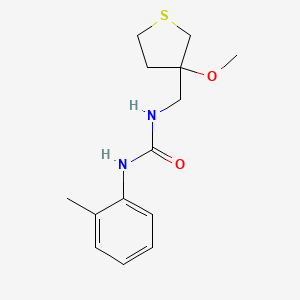
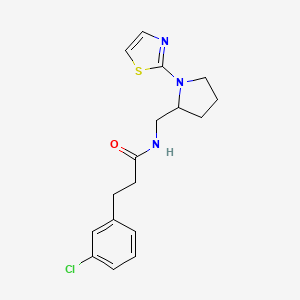
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)
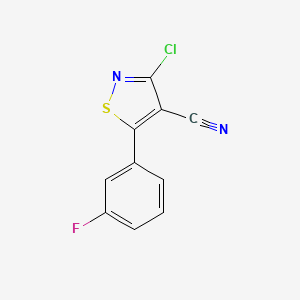
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)
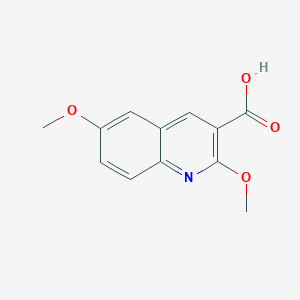
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)
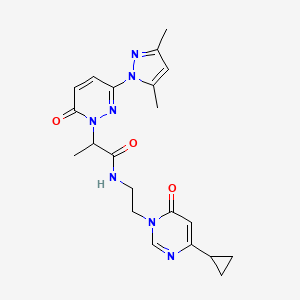
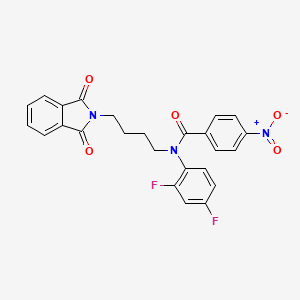
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)
